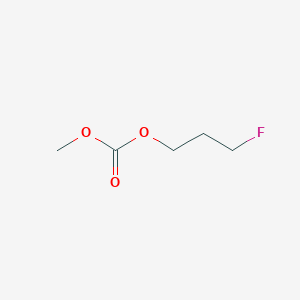
Benzene, 1-(3-chloro-2-propenyloxy)-2-(3-chloro-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is an organic compound that features a benzene ring substituted with two 3-chloro-2-propen-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- typically involves the reaction of benzene with 3-chloro-2-propen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the benzene ring with the 3-chloro-2-propen-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(2-chloroethyl)-2-[(2-chloroethyl)oxy]-: Similar structure but with 2-chloroethyl groups instead of 3-chloro-2-propen-1-yl groups.
Benzene, 1-(3-bromo-2-propen-1-yl)-2-[(3-bromo-2-propen-1-yl)oxy]-: Similar structure but with bromo groups instead of chloro groups.
Uniqueness
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is unique due to the presence of the 3-chloro-2-propen-1-yl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H12Cl2O |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enoxy]-2-[(E)-3-chloroprop-2-enyl]benzene |
InChI |
InChI=1S/C12H12Cl2O/c13-8-3-6-11-5-1-2-7-12(11)15-10-4-9-14/h1-5,7-9H,6,10H2/b8-3+,9-4+ |
InChI-Schlüssel |
KIWTZDFZMHCFLK-BQYBEJQRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C/C=C/Cl)OC/C=C/Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC=CCl)OCC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



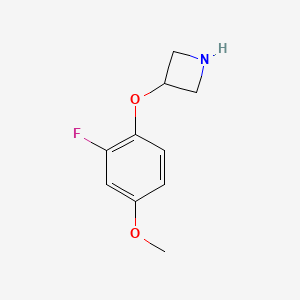
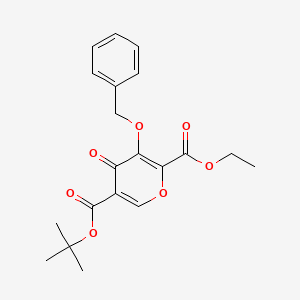
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)

![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
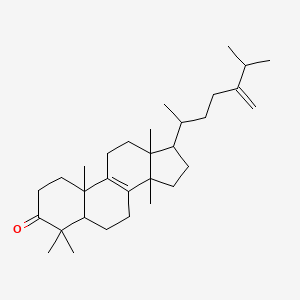
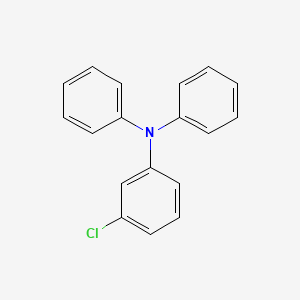
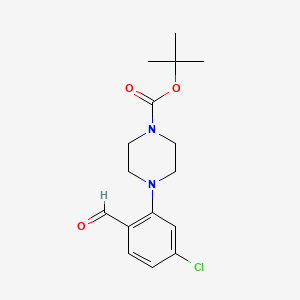
![1-Azabicyclo[1.1.1]pentane](/img/structure/B12085528.png)
